Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate
CAS No.: 227094-60-2
Cat. No.: VC4981735
Molecular Formula: C23H22O7
Molecular Weight: 410.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227094-60-2 |
|---|---|
| Molecular Formula | C23H22O7 |
| Molecular Weight | 410.422 |
| IUPAC Name | methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C23H22O7/c1-4-14-9-16-19(11-18(14)29-12-21(24)26-3)30-13(2)22(23(16)25)15-5-6-17-20(10-15)28-8-7-27-17/h5-6,9-11H,4,7-8,12H2,1-3H3 |
| Standard InChI Key | VEOGWCUFEVYVEG-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Introduction
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a specific chemical structure that includes a benzodioxin and chromen (coumarin) moiety. This compound is not widely discussed in the literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique combination of functional groups.
Potential Applications
While specific applications of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate are not detailed in the literature, compounds with similar structures may have potential uses in pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research. For example, related chromen derivatives have shown biological activity in various studies .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. This might involve in vitro assays to assess potential biological activities, such as anti-inflammatory or anticancer effects, using techniques like molecular docking and cell-based assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume